2-(2-Chloroethyl)pyrrolidine
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Overview
Description
2-(2-Chloroethyl)pyrrolidine: 1-(2-Chloroethyl)pyrrolidine , is a halogenated alkyl-substituted pyrrolidine. Its chemical formula is C₆H₁₂ClN , and it exists as a hydrochloride salt (C₆H₁₂ClN·HCl). This compound has various applications in both research and industry .
Preparation Methods
a. Synthetic Routes: The synthesis of 2-(2-Chloroethyl)pyrrolidine involves the reaction of pyrrolidine with 2-chloroethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. The reaction can be represented as follows:
Pyrrolidine+2-Chloroethanol→this compound
b. Reaction Conditions: The reaction typically occurs under mild conditions, with pyrrolidine acting as the nucleophile. The use of a suitable solvent and a Lewis acid catalyst may enhance the yield.
c. Industrial Production Methods: While this compound is not produced on a large scale, it serves as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
a. Types of Reactions: 2-(2-Chloroethyl)pyrrolidine can undergo various reactions, including:
Nucleophilic substitution: As demonstrated in its synthesis, the compound readily reacts with nucleophiles.
Ring-opening reactions: The pyrrolidine ring can open under specific conditions.
Base-catalyzed hydrolysis: To cleave the pyrrolidine ring.
Alkylating agents: Used for further derivatization.
c. Major Products: The major products depend on the specific reaction conditions and the substituents present. Hydrolysis may yield 2-chloroethylamine and pyrrolidine.
Scientific Research Applications
2-(2-Chloroethyl)pyrrolidine finds applications in:
Medicinal chemistry: It serves as a building block for designing potential drugs.
Chemical biology: Researchers explore its reactivity and interactions with biomolecules.
Industry: It contributes to the synthesis of various compounds.
Mechanism of Action
The compound’s mechanism of action varies based on its specific application. It may act as an alkylating agent, affecting cellular processes or binding to specific targets.
Comparison with Similar Compounds
While 2-(2-Chloroethyl)pyrrolidine is unique due to its pyrrolidine ring and chloroethyl group, similar compounds include:
- 1-(2-Bromoethyl)pyrrolidine
- 4-(2-Chloroethyl)morpholine hydrochloride
- 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester
These compounds share structural features but differ in substituents and reactivity .
Properties
IUPAC Name |
2-(2-chloroethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-4-3-6-2-1-5-8-6/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTGOZXZVTWOIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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